molecular formula C14H12N2O2S B5567683 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B5567683
M. Wt: 272.32 g/mol
InChI Key: QSOBBVWDMLLEJD-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound characterized by its thieno[2,3-c]pyrazole core structure, which is substituted with a methyl group at the 3-position and a 4-methylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrazole core. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce reduced derivatives, such as alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential pharmacological properties. It may be used in the design of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Thieno[2,3-c]pyrazole derivatives: These compounds share the thieno[2,3-c]pyrazole core structure but differ in their substituents.

  • Phenyl-substituted pyrazoles: These compounds have a pyrazole core with phenyl groups at various positions.

Uniqueness: 3-Methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)16-13-11(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBBVWDMLLEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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